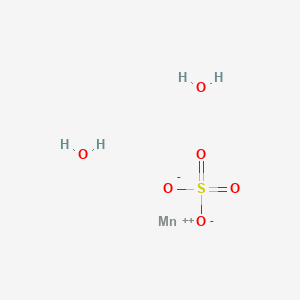

manganese(II) sulfate dihydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Manganese(II) sulfate dihydrate is a hydrate that is the dihydrate form of manganese(II) sulfate. It has a role as a nutraceutical. It is a hydrate, a manganese molecular entity and a metal sulfate. It contains a manganese(II) sulfate.

Scientific Research Applications

Phosphorescence and Chemiluminescence

Manganese(II) sulfate dihydrate exhibits chemically induced phosphorescence, observed in the manganese(III), (IV), and (VII) oxidations of various compounds in acidic solutions. This phosphorescence is notable for its potential applications in analytical chemistry (Barnett et al., 2002).

Electrodeposition

Manganese coatings of high quality are electrodeposited from simple sulfate solutions, including manganese(II) sulfate, onto steel substrates. This process is significant for its applications in creating corrosion-resistant and mechanically robust coatings (Gong & Zangari, 2002).

Oxidative Cleavage

Manganese(II) sulfate is effective in the oxidative cleavage of oximes and semicarbazones, which can be sustainable due to the recycling potential of the manganese oxides residue (Shaabani et al., 2005).

Electrochemical Polarization

The behavior of manganese(II) under electrochemical polarization in sulfate solutions is crucial for understanding the formation of different manganese oxides, with implications in electrochemistry and material science (Tokaeva et al., 2002).

Extraction Equilibrium

This compound is studied for its role in the extraction equilibrium of manganese(II) from aqueous sulfate medium, which has implications in hydrometallurgy and resource recovery (Tsai & Tsai, 2011).

Optoelectronic Applications

This compound is integral in the synthesis of phosphorescent manganese(II) complexes, which have emerging applications in organic electroluminescence and temperature sensors (Tao et al., 2020).

Warfare Agents Degradation

Manganese(IV) oxides prepared from manganese(II) sulfate are used for the degradation of warfare agents, demonstrating the compound's potential in environmental remediation and safety applications (Štengl et al., 2012).

Luminescence and Optoelectronic Properties

The luminescent properties of this compound complexes have significant implications in the development of low-cost organic light-emitting diodes and opto-electronic switches (Qin et al., 2020).

Electrolytic Manganese Metal Production

This compound plays a role in the electrodeposition of manganese metal from sulfate solutions, impacting the production of high-quality electrolytic manganese metal (Padhy et al., 2018).

Comprehensive Utilization in Material Science

The nature of sulfate in electrolytic manganese residue, which includes manganese(II) sulfate, affects its comprehensive utilization, indicating its relevance in material recycling and waste management (Cao Jinpeng, 2010).

Structural Analysis

This compound is used in the synthesis of complex salts for structural analysis, expanding its use in crystallography and materials science (Huo et al., 2009).

Kinetic Studies

The compound is involved in kinetic studies of transformations in hot acidic solutions, which is significant in industrial process optimization (Farrah et al., 2004).

Properties

Molecular Formula |

H4MnO6S |

|---|---|

Molecular Weight |

187.03 g/mol |

IUPAC Name |

manganese(2+);sulfate;dihydrate |

InChI |

InChI=1S/Mn.H2O4S.2H2O/c;1-5(2,3)4;;/h;(H2,1,2,3,4);2*1H2/q+2;;;/p-2 |

InChI Key |

JSPANIZMKMFECH-UHFFFAOYSA-L |

Canonical SMILES |

O.O.[O-]S(=O)(=O)[O-].[Mn+2] |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

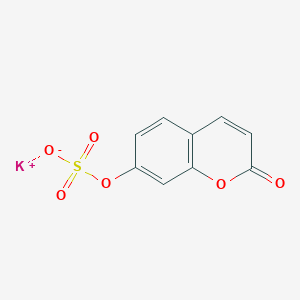

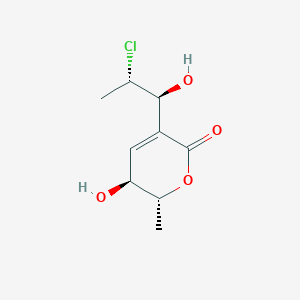

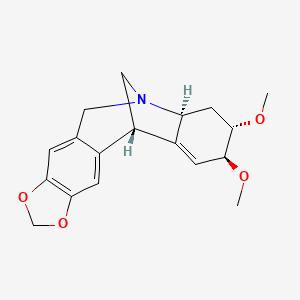

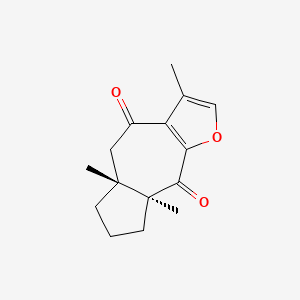

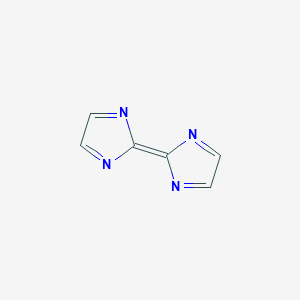

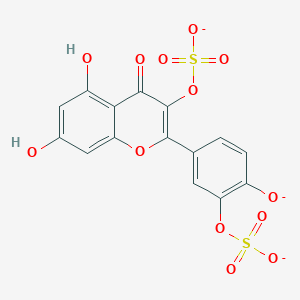

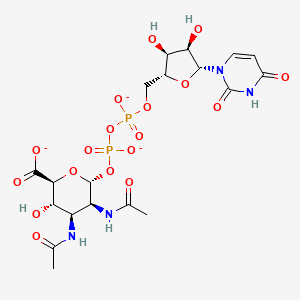

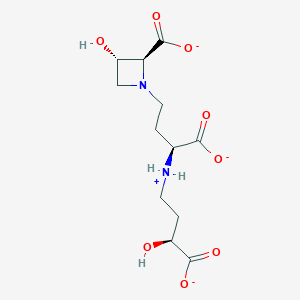

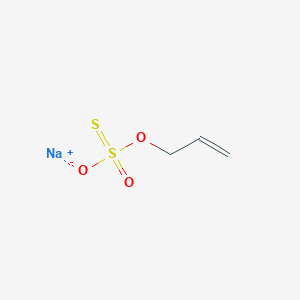

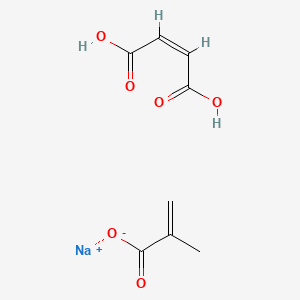

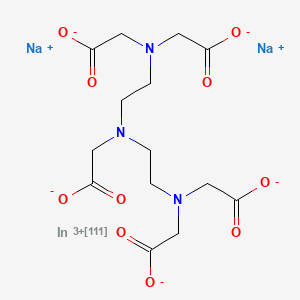

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,8,12-Trimethyl-3,14,15-trioxatricyclo[8.5.0.01,6]pentadec-10-en-4-ol](/img/structure/B1264753.png)